Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a benzodioxole moiety
Properties
IUPAC Name |
tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-8-6-19(7-9-20)11-14(21)13-4-5-15-16(10-13)24-12-23-15/h4-5,10H,6-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLNSWMCAVAFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperazine
The Boc group is introduced to piperazine to prevent undesired side reactions during subsequent steps. Two primary methods are documented:
Method A: Direct Boc Protection Using Di-tert-Butyl Dicarbonate
Piperazine reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium carbonate. This method, however, faces challenges with selectivity due to piperazine’s two equivalent nitrogen atoms, often requiring stoichiometric control or prior salt formation to favor mono-protection.
Method B: Stepwise Synthesis from Diethanolamine
An alternative route starts with diethanolamine, which undergoes chlorination with thionyl chloride (SOCl₂) to form bis(2-chloroethyl)amine. Subsequent Boc protection with Boc anhydride and cyclization with ammonia yields N-Boc piperazine with higher regioselectivity and purity (94.3% yield).
Functionalization with the 2-(1,3-Benzodioxol-5-yl)-2-Oxoethyl Group
The benzodioxole moiety is introduced via ketone intermediates. Key steps include:
Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-Oxoethyl Chloride
1,3-Benzodioxole-5-carbaldehyde (piperonal) is condensed with chloroacetone under basic conditions to form 2-(1,3-benzodioxol-5-yl)-2-oxoethyl chloride. This intermediate serves as an electrophile for subsequent coupling with Boc-piperazine.
Alkylation of Boc-Piperazine
Boc-piperazine reacts with 2-(1,3-benzodioxol-5-yl)-2-oxoethyl chloride in the presence of a base (e.g., triethylamine) to form the target compound. Reaction conditions typically involve dichloromethane or ethyl acetate as solvents at 0–25°C, achieving yields of 70–85%.
Alternative Route: Nucleophilic Substitution
In a modified approach, Boc-piperazine undergoes nucleophilic attack on pre-formed 2-(1,3-benzodioxol-5-yl)-2-oxoethyl methanesulfonate, yielding the product in higher purity (89%).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| A | Piperazine + Boc anhydride | Direct Boc protection, alkylation | 65–75 | 90–95 | Short route | Low selectivity, requires excess reagents |
| B | Diethanolamine | Chlorination, Boc protection, cyclization | 94.3 | 99.4 | High yield, scalable | Multi-step, specialized equipment |
| C | Piperonal + chloroacetone | Aldol condensation, alkylation | 70–85 | 97–99 | High purity, mild conditions | Sensitive intermediates |
Optimization Strategies and Industrial Applicability
Solvent and Temperature Optimization
Ethyl acetate is preferred over toluene for extraction due to lower toxicity. Reactions performed at 60°C with dropwise addition of ammonia water enhance cyclization efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C22H26N4O5S
Molecular Weight: 458.5 g/mol
IUPAC Name: Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate
CAS Number: 1338676-41-7
The structure of the compound features a piperazine ring substituted with a tert-butyl group and a benzodioxole moiety, which contributes to its unique biological activity.
Medicinal Chemistry Applications
This compound has been investigated for its potential as an anticancer agent . The compound interacts with biological targets such as tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis. This mechanism of action has been documented in various studies focusing on cancer cell lines.
Case Study: Anticancer Activity
A study published in Cancer Research explored the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through tubulin polymerization inhibition. The study provided insights into the structure-activity relationship (SAR) of similar compounds, emphasizing the importance of the benzodioxole moiety in enhancing anticancer activity .
Biological Studies
In addition to its anticancer properties, this compound is also used in enzyme inhibition studies and receptor binding assays . It has been shown to interact with specific receptors involved in metabolic pathways, making it a candidate for further exploration in metabolic disorders.
Case Study: Enzyme Inhibition
A research article focused on the inhibition of specific enzymes related to cancer metabolism demonstrated that this compound effectively inhibited enzyme activity, leading to reduced tumor growth in preclinical models. This study highlighted the potential for developing this compound as a therapeutic agent targeting metabolic pathways in cancer .
Industrial Applications
The compound is also utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can lead to the development of new pharmaceuticals.
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the Benzodioxole Moiety: This can be achieved through condensation reactions involving catechol and formaldehyde.
- Piperazine Ring Formation: Synthesized via cyclization reactions involving ethylenediamine.
- Coupling Reactions: The final step involves coupling the benzodioxole moiety with the piperazine ring using reagents like tert-butyl chloroformate under basic conditions .
Summary Table of Applications
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. For instance, in anticancer research, it targets tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis . The benzodioxole moiety is crucial for binding to the active site of the target protein.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate is unique due to the presence of the benzodioxole moiety, which imparts specific electronic and steric properties that enhance its biological activity and specificity compared to other piperazine derivatives.
Biological Activity
Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate is a chemical compound belonging to the class of piperazine derivatives. Its unique structure, which includes a tert-butyl group, a piperazine ring, and a benzodioxole moiety, suggests significant potential for various biological activities. This article discusses the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H24N2O4
- Molecular Weight : 318.37 g/mol
- CAS Number : 111081-10-8
1. Anti-inflammatory and Analgesic Properties
Research indicates that compounds with similar structural features may exhibit anti-inflammatory and analgesic effects. The interaction of this compound with specific receptors involved in pain pathways suggests its potential as a therapeutic agent for conditions such as arthritis and neuropathic pain. Preliminary studies have shown that it may act as an antagonist at certain receptors, modulating pain and inflammatory responses effectively.
2. Antimicrobial Activity
Compounds structurally related to this compound have demonstrated antibacterial properties against Gram-positive bacteria. For instance, similar piperazine derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains . The mechanism of action often involves disrupting bacterial cell membranes, leading to cell death.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Contains hydrazine instead of benzodioxole | Moderate antibacterial activity |
| Tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate | Contains pyridine ring | Potential anticancer activity |
| Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | Hydroxyethyl substituent | Antidepressant properties |
The unique combination of a benzodioxole moiety and a ketoethyl side chain on the piperazine scaffold enhances the selectivity and efficacy of this compound compared to other structurally similar compounds.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with various receptors involved in pain modulation and inflammation. These interactions may lead to the inhibition of pro-inflammatory cytokines or modulation of neurotransmitter release in pain pathways.
Case Studies
Several case studies have explored the pharmacological effects of similar piperazine derivatives:
- Pain Management : A study investigated the analgesic effects of a related compound in animal models of inflammatory pain. Results indicated significant pain reduction compared to control groups, suggesting potential applications in pain management therapies.
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of piperazine derivatives against resistant strains. The results showed that these compounds could effectively inhibit bacterial growth at low concentrations, comparable to established antibiotics .
Q & A
Basic: What are the common synthetic routes for preparing tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate?
Methodological Answer:
Two primary methods are documented for synthesizing structurally similar piperazine derivatives:
- Method A (Acidic Hydrolysis): React the precursor (e.g., tert-butyl 4-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydropyrazine-1-carboxylate) with 2M aqueous THF at room temperature for 2 hours. Yield: 79% after solvent removal .
- Method B (HCl-Mediated Cleavage): Treat the precursor with 1M HCl in ethyl acetate for 5 minutes, followed by concentration. Yield: 60% .
Key Considerations: - Method A offers higher yields but requires longer reaction times.
- Method B is faster but may introduce acidic byproducts requiring neutralization.
Table 1: Comparison of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 79% | 60% |
| Reaction Time | 2 hours | 5 minutes |
| Solvent | THF/Water | Ethyl Acetate |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for t-Bu (δ ~1.4 ppm in ¹H), benzodioxole (δ ~6.8–7.2 ppm), and ketone groups (δ ~170–210 ppm in ¹³C). Discrepancies in integration ratios may indicate impurities .
- Mass Spectrometry (ESI-MS): Key fragments include m/z 270 (molecular ion) and m/z 57 (t-Bu group cleavage). Deviations suggest incomplete Boc deprotection .
- X-Ray Crystallography: Resolves piperazine ring conformation and hydrogen-bonding networks (e.g., monoclinic P21/n space group, β = 93.5° for derivatives) .
Basic: How is biological activity screening typically conducted for this compound?
Methodological Answer:
- In Vitro Assays: Test interactions with enzymes/receptors (e.g., kinase inhibition) using fluorescence polarization or surface plasmon resonance .
- Cellular Uptake Studies: Radiolabel derivatives (e.g., ¹⁴C) to track intracellular accumulation .
- Structure-Activity Relationship (SAR): Modify the benzodioxole or piperazine moieties to assess potency changes .
Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
Methodological Answer:
- Variable Temperature NMR: Identify dynamic processes (e.g., rotational barriers) causing peak splitting .
- COSY/HSQC Experiments: Correlate ambiguous proton-carbon couplings, especially for overlapping piperazine signals .
- Reaction Monitoring (LC-MS): Track intermediate formation to rule out side products .
Advanced: What strategies optimize synthesis yield when scaling up reactions?
Methodological Answer:
- Solvent Optimization: Replace THF with 1,4-dioxane for higher boiling points (e.g., 110°C) and improved solubility of brominated intermediates .
- Catalyst Screening: Use K₂CO₃ instead of NaHCO₃ to enhance nucleophilic substitution rates (e.g., 88.7% yield for bromopyrimidine coupling) .
- Purification: Employ silica chromatography with gradient elution (hexane:EtOAc = 8:1 → 4:1) to isolate Boc-protected derivatives .
Advanced: How can structural modifications enhance the compound’s bioactivity?
Methodological Answer:
- Piperazine Functionalization: Introduce hydrazide groups (e.g., tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate) to improve metal chelation and antimicrobial activity .
- Benzodioxole Substitution: Replace the 1,3-benzodioxol-5-yl group with fluorinated aryl rings to enhance blood-brain barrier penetration .
- Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .
Safety: What precautions are essential when handling this compound in research settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
